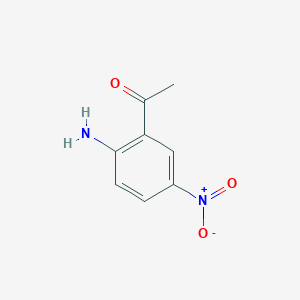

1-(2-Amino-5-nitrophenyl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-amino-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSBWHYLQMVOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460117 | |

| Record name | 1-(2-amino-5-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32580-41-9 | |

| Record name | 1-(2-amino-5-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 2 Amino 5 Nitrophenyl Ethanone

Precursor Synthesis and Functional Group Transformations

Routes involving 1-(2-Chloro-5-nitrophenyl)ethanone as a Starting Material

The synthesis of 1-(2-amino-5-nitrophenyl)ethanone can be achieved from 1-(2-chloro-5-nitrophenyl)ethanone. This transformation involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group.

One common method is the reaction of 1-(2-chloro-5-nitrophenyl)ethanone with a source of ammonia. This amination reaction is often carried out under pressure and at elevated temperatures to facilitate the substitution. The presence of the nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack, making this conversion feasible.

Another approach involves the use of a protected form of ammonia, such as an azide (B81097) salt, followed by reduction. For instance, reaction with sodium azide would yield an azido (B1232118) intermediate, which can then be reduced to the desired amino group using a variety of reducing agents, such as catalytic hydrogenation.

Detailed research findings have shown that the reaction conditions, including the choice of solvent, temperature, and the nature of the aminating agent, can significantly influence the yield and purity of the final product.

Preparation via Nitration of Protected 2-Aminoacetophenone Derivatives

A widely employed strategy for the synthesis of this compound involves the nitration of 2-aminoacetophenone. To prevent undesired side reactions, such as oxidation of the amino group during nitration, it is typically protected as an acetanilide.

The first step in this synthetic route is the protection of the amino group of 2-aminoacetophenone. This is commonly achieved by acetylation with acetic anhydride (B1165640) to form 2-acetamidoacetophenone. This protection strategy is crucial as it deactivates the amino group, preventing its oxidation and directing the subsequent nitration to the desired position on the aromatic ring.

The protected intermediate, 2-acetamidoacetophenone, then undergoes electrophilic aromatic substitution in the form of nitration. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is typically used as the nitrating agent. The reaction is usually carried out at low temperatures, such as 0–5°C, to control the reaction rate and minimize the formation of byproducts. The acetyl group directs the incoming nitro group to the para position, resulting in the formation of N-(2-acetyl-4-nitrophenyl)acetamide. chemsrc.com

The final step is the deprotection of the amino group. This is accomplished by the hydrolysis of the acetamido group in N-(2-acetyl-4-nitrophenyl)acetamide. This is typically achieved by heating the intermediate with an acid, such as hydrochloric acid in ethanol (B145695), to regenerate the free amino group and yield the final product, this compound.

Advanced Synthetic Strategies

Recent advancements in synthetic methodologies have led to the development of more efficient and scalable routes for the preparation of this compound. One such strategy is the use of continuous flow nitration. This method offers several advantages over traditional batch processes, including improved safety, better control over reaction parameters, and higher yields. In a continuous flow setup, the reactants are pumped through a microreactor where they mix and react. The small dimensions of the microreactor allow for rapid heat dissipation and precise control of the residence time, leading to enhanced selectivity and reduced formation of side products.

Another innovative approach involves reductive amination. This method starts with the dinitration of 2-nitroacetophenone to produce 2,5-dinitroacetophenone. Subsequently, a selective reduction of the 5-nitro group is carried out, typically using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst, to yield this compound. This selective reduction is a key step and requires careful control of the reaction conditions to avoid the reduction of both nitro groups.

Microwave-assisted synthesis has also emerged as a promising technique. Microwave irradiation can significantly reduce reaction times for the nitration step from hours to minutes. While still largely in the experimental phase for this specific synthesis, it holds potential for rapid, small-scale production.

Furthermore, enzymatic nitration is being explored as a green and highly selective alternative. Preliminary studies using nitroreductases have shown the potential for regioselective nitration under mild conditions. However, current yields are relatively low, and further research is needed to optimize this biocatalytic approach.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. This method utilizes microwave energy to heat reactants directly and efficiently. While direct microwave synthesis of this compound is not extensively documented, related structures are commonly synthesized using this technology, highlighting its potential applicability. For instance, aminopyrimidine derivatives are synthesized from chalcones and guanidine (B92328) using microwave irradiation, which significantly reduces reaction times. nanobioletters.com Similarly, the synthesis of (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives employs microwave heating to facilitate sulfur/nitrogen displacement, offering a faster and more efficient alternative to conventional heating methods. nih.gov These examples underscore the utility of microwave assistance in reactions involving amino and nitro-substituted aromatic compounds.

Table 1: Examples of Microwave-Assisted Synthesis for Related Heterocyclic Compounds

| Product Type | Reactants | Synthesis Method | Key Advantage |

|---|---|---|---|

| Aminopyrimidines | Chalcones, Guanidine Nitrate | Microwave irradiation | Eco-friendly, reduced reaction time. nanobioletters.com |

| 2-Amino-1,3-thiazol-4-ones | 5-Arylidene rhodanine, Amines | Microwave dielectric heating | Faster and more efficient than conventional heating. nih.gov |

One-Pot Synthesis Approaches

Another example is the multicomponent synthesis of 2-amino-4H-benzo[b]pyrans, where aromatic aldehydes, dimedone, and malononitrile (B47326) react in a one-pot procedure under solvent-free conditions, showcasing the high efficiency of such methods. nih.gov

Table 2: One-Pot Synthesis of 2'-Aminoacetophenone Derivatives

| Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|

| 1-Ethynyl-2-nitrobenzene | Fe/HCl, SnCl₂, or Nickel Boride | 2'-Aminoacetophenone | Simultaneous reduction of nitro group and hydration of alkyne. researchgate.net |

| 1-Ethynyl-4,5-dimethyl-2-nitrobenzene | Fe/HCl, SnCl₂, or Nickel Boride | 1-(2-Amino-4,5-dimethylphenyl)ethanone | Demonstrates applicability to substituted analogs. researchgate.net |

Catalytic Methods for C-N Bond Formation

Catalytic methods for forming carbon-nitrogen (C-N) bonds are central to modern organic synthesis, providing efficient pathways to amines and other nitrogen-containing compounds. The Buchwald-Hartwig cross-coupling reaction, which uses a palladium catalyst and a strong base, is a prominent method for coupling amines with aryl halides. tcichemicals.com This reaction is widely used for introducing amino groups to aromatic rings. tcichemicals.com

More recently, catalysts based on less expensive metals like iron have been developed. Iron-cyclopentadienone complexes, for example, can catalyze C-N bond formation between alcohols and amines through a "hydrogen-borrowing" mechanism. acs.org Copper-catalyzed reactions also provide a mild and economical route for selective amination. researchgate.net Furthermore, organophosphorus catalysts have been designed for the reductive C-N cross-coupling of nitroalkanes with boronic acids, presenting a chemoselective method for synthesizing N-arylamines. nih.gov These catalytic approaches offer powerful alternatives to traditional methods like nitration followed by reduction.

Reaction Mechanisms and Selectivity

Understanding the underlying reaction mechanisms is crucial for controlling the synthesis and subsequent reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings. byjus.comwikipedia.org This mechanism is particularly relevant for aromatic systems bearing strong electron-withdrawing groups, such as the nitro group (–NO₂). wikipedia.orgpressbooks.pub The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the aromatic ring at the carbon atom bearing a leaving group (like a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The presence of an ortho or para nitro group is crucial for stabilizing the negative charge of this intermediate. pressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub This pathway is distinct from SN1 and SN2 mechanisms and is favored on electron-deficient aromatic rings. wikipedia.org

Intramolecular Cyclization Processes

The structure of this compound, containing both an amino group and an acetyl group in an ortho relationship, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic systems. For example, 2-aminophenyl ketones can undergo in-situ condensation with other ketones to generate polysubstituted quinolines. researchgate.net This type of reaction, often acid-catalyzed, involves the initial formation of an enamine or imine, followed by an intramolecular electrophilic attack on the aromatic ring and subsequent dehydration to yield the stable heterocyclic product.

Influence of Reaction Conditions on Product Distribution

The outcome of chemical reactions involving this compound or its precursors is highly dependent on the reaction conditions.

Temperature: Temperature control is critical, particularly during nitration reactions. For the synthesis of the related 5-fluoro-2-nitroacetophenone, the reaction must be kept below -5°C to suppress the formation of byproducts and over-nitration.

Solvents: The choice of solvent can significantly impact reaction yield and selectivity. In one-pot syntheses, using a water-ethanol mixture can lead to higher yields compared to non-polar solvents like toluene (B28343) or chloroform. ckthakurcollege.net

Catalysts and Reagents: The type of catalyst and reagents used dictates the reaction pathway. In catalytic C-N bond formation, the choice between palladium, copper, or iron catalysts can influence efficiency and substrate scope. tcichemicals.comacs.orgresearchgate.net Similarly, in one-pot reductions, the choice of reducing agent (e.g., Fe/HCl vs. SnCl₂) can affect the reaction's success. researchgate.net

Table 3: Influence of Reaction Conditions on Synthesis

| Condition | Parameter | Effect on Reaction | Example |

|---|---|---|---|

| Temperature | Nitration Temperature | Suppresses over-nitration and byproduct formation. | Maintained at –10°C to 5°C for nitration of acetophenone (B1666503) analogs. |

| Solvent | Polarity | Affects yield in one-pot reactions. | Higher yields observed in polar protic solvents like ethanol/water mixtures. ckthakurcollege.net |

| Catalyst | Metal Type | Determines reaction efficiency and scope. | Palladium, copper, and iron catalysts each have specific applications in C-N bond formation. tcichemicals.comacs.orgresearchgate.net |

Chemical Reactivity and Derivatization of 1 2 Amino 5 Nitrophenyl Ethanone

Reactions Involving the Amino Group

The primary amino group in 1-(2-Amino-5-nitrophenyl)ethanone is a key site for a variety of chemical reactions, allowing for the synthesis of a diverse range of derivatives.

Acylation and Alkylation Reactions

The amino group of this compound can readily undergo acylation and alkylation reactions. Acylation, the introduction of an acyl group (R-C=O), is typically achieved by reacting the compound with acyl chlorides or anhydrides. For instance, acetylation with acetic anhydride (B1165640) can protect the amino group, a common strategy in multi-step syntheses to prevent unwanted side reactions. This protection is often reversible, allowing for the regeneration of the amino group later in the synthetic sequence.

Alkylation involves the introduction of an alkyl group onto the amino nitrogen. This can be accomplished using alkyl halides. However, these reactions can sometimes lead to polyalkylation, where more than one alkyl group is added to the aromatic ring, which can be an undesired outcome. libretexts.org The reactivity of the amino group in these reactions is influenced by the electronic nature of the aromatic ring.

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant | Reagent | Product Type | Reference |

| This compound | Acetic Anhydride | N-acylated derivative | |

| This compound | Alkyl Halide | N-alkylated derivative | libretexts.org |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.orgslideshare.net This reaction involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. organic-chemistry.org The resulting diazonium salt is a versatile intermediate. organic-chemistry.org

These diazonium salts can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. slideshare.netresearchgate.net This electrophilic aromatic substitution reaction is the basis for the synthesis of many dyes and pigments. slideshare.net The diazonium ion acts as the electrophile, attacking the activated aromatic ring of the coupling partner. slideshare.net

Table 2: Diazotization and Coupling Reaction

| Starting Material | Reaction | Intermediate/Product | Application | Reference |

| This compound | Diazotization (NaNO2, HCl) | Diazonium Salt | Synthetic Intermediate | organic-chemistry.org |

| Diazonium Salt | Coupling with Phenol | Azo Dye | Dyes and Pigments | slideshare.netresearchgate.net |

Condensation Reactions

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reactivity of the amino group in condensation reactions can be influenced by the strong electron-withdrawing effect of the nitro group, which can reduce its nucleophilicity. mdpi.com

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring and can itself be a site of chemical transformation.

Reduction of the Nitro Group to Amino Functionality

The most common reaction involving the nitro group is its reduction to a primary amino group. masterorganicchemistry.com This transformation is of great synthetic importance as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This reduction can be achieved using various reducing agents. commonorganicchemistry.comwikipedia.org

Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, and the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, catalytic hydrogenation with Pd/C is a very effective method but can also reduce other functionalities. commonorganicchemistry.com In contrast, reagents like tin(II) chloride (SnCl2) can offer milder conditions for the reduction. commonorganicchemistry.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Reference |

| H2, Pd/C | Catalytic Hydrogenation | 1-(2,5-Diaminophenyl)ethanone | commonorganicchemistry.com |

| Fe, HCl | Acidic Reduction | 1-(2,5-Diaminophenyl)ethanone | masterorganicchemistry.com |

| SnCl2 | Mild Reduction | 1-(2,5-Diaminophenyl)ethanone | commonorganicchemistry.com |

| Zn, AcOH | Mild Acidic Reduction | 1-(2,5-Diaminophenyl)ethanone | commonorganicchemistry.com |

Exploration of Nitro Group Electron-Withdrawing Effects

The nitro group is one of the most powerful electron-withdrawing groups due to both inductive and resonance effects. researchgate.net This strong electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. youtube.com The presence of the nitro group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. youtube.com

Reactions Involving the Ethanone (B97240) Moiety

The ethanone group, an acetyl substituent, is a key site of reactivity in this compound. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling a variety of condensation and derivatization reactions that are fundamental to its application in synthetic chemistry.

Ketone Reactivity in Heterocyclic Synthesis

The ketone functionality of this compound is a critical anchor for building heterocyclic rings. Its electrophilic carbon atom readily reacts with nucleophiles, initiating cyclization cascades. A prominent example of this reactivity is its condensation with compounds containing active methylene (B1212753) groups or amino groups.

One analogous and well-established reaction involves the condensation of aminopyridines with β-keto esters in the presence of polyphosphoric acid (PPA) to yield 4H-pyrido[1,2-a]pyrimidin-4-ones in high yields (often 80% or more). nih.gov This reaction underscores the general principle where the ketone of one molecule reacts with the amino group of another to form a fused heterocyclic system. nih.gov By analogy, the ethanone moiety of this compound can participate in similar acid-catalyzed condensations, such as the Friedländer annulation, with reagents possessing a reactive methylene group adjacent to a carbonyl, to construct quinoline (B57606) frameworks. The presence of the ortho-amino group on the same ring offers possibilities for intramolecular cyclizations, though reactions with external nucleophiles are also a key feature of its chemistry.

Derivatization for Structural Modification

The ethanone moiety is frequently modified to create more complex intermediates for further synthetic transformations. A primary example of this derivatization is the Claisen-Schmidt condensation, where the ethanone (an acetophenone (B1666503) derivative) reacts with an aldehyde to form a chalcone, or α,β-unsaturated ketone.

This reaction typically involves treating the acetophenone with an appropriate benzaldehyde (B42025) derivative in the presence of a base. This structural modification extends the carbon skeleton and introduces a reactive α,β-unsaturated system, which is a versatile precursor for numerous heterocyclic systems. For instance, 2'-nitroacetophenone, a closely related compound, is readily converted into various chalcones. nih.gov This derivatization is crucial as it sets the stage for subsequent intramolecular cyclization reactions involving the nitro group. nih.govresearchgate.net

| Reactant 1 | Reactant 2 (Aldehyde) | Product (Chalcone) | Yield |

|---|---|---|---|

| 1-(2-nitrophenyl)ethan-1-one | Thiophene-2-carbaldehyde | (E)-1-(2-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | 82% |

| 1-(2-nitrophenyl)ethan-1-one | 3-Chlorobenzaldehyde | (E)-3-(3-Chlorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one | 90% |

| 1-(2-nitrophenyl)ethan-1-one | 4-Fluorobenzaldehyde | (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one | Not specified |

Data sourced from a study on the cyclization of ortho-nitrochalcones. nih.gov

Cyclization Reactions for Heterocyclic Scaffolds

The true synthetic power of this compound is realized in cyclization reactions that generate diverse heterocyclic cores. The interplay between the amino, nitro, and (often derivatized) ethanone groups allows for the construction of fused ring systems of significant interest in medicinal and materials chemistry.

Synthesis of Heterocyclic Compounds utilizing this compound

A key synthetic pathway that begins with the ethanone moiety is the synthesis of quinolines. This is typically achieved via the reductive cyclization of a 2-nitrochalcone (B191979) intermediate. researchgate.net First, as described in section 3.3.2, this compound would be condensed with an aldehyde to form the corresponding chalcone. The resulting chalcone, bearing a nitro group ortho to the enone bridge, can then undergo an intramolecular reductive cyclization.

This transformation is often mediated by reducing agents like indium in an aqueous alcohol solution. researchgate.net The reaction proceeds by reduction of the nitro group to a nitroso or amino group, which then nucleophilically attacks the β-carbon of the enone system, followed by cyclization and dehydration to furnish the aromatic quinoline ring. This method provides a powerful route to highly substituted quinolines, which are important scaffolds in drug discovery. researchgate.net

| Substrate | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| 2-Nitrochalcone | Indium powder | THF | 2-Phenylquinoline | Low |

| 2-Nitrochalcone | Indium powder / aq. NH4Cl | MeOH | 2-Phenylquinoline | Higher Yield |

Data adapted from a study on indium-mediated reductive cyclization. researchgate.net

Formation of Benzothiophenes and Related Systems

The ethanone moiety is also instrumental in the synthesis of sulfur-containing heterocycles like benzothiophenes. A highly effective method for this transformation is the Gewald aminothiophene synthesis. wikipedia.org This multicomponent reaction involves the condensation of a ketone, an α-cyanoester (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org

For this compound, the reaction would proceed via an initial Knoevenagel condensation between its ketone group and the active methylene compound, catalyzed by a base like morpholine (B109124) or diethylamine. wikipedia.org This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent intramolecular cyclization and tautomerization yield a highly substituted 2-aminothiophene. wikipedia.org Given that the starting ketone is a substituted benzene, the product is a functionalized benzo[b]thiophene. This one-pot reaction is valued for its efficiency and the high degree of substitution it allows on the resulting heterocyclic core. umich.edu The products, 2-aminobenzothiophenes, are themselves valuable building blocks for more complex fused systems. nih.gov

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search for spectroscopic data pertaining to the chemical compound this compound has yielded insufficient information to complete a detailed analysis as requested. Extensive queries for ¹H NMR (Proton Nuclear Magnetic Resonance), ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy data for this specific molecule did not return the necessary experimental or predicted spectra.

While information is available for structurally related isomers and analogs—such as 1-(5-amino-2-nitrophenyl)ethanone, 1-(2-aminophenyl)ethanone, and 1-(2-nitrophenyl)ethanone—these data are not applicable for an accurate and scientifically rigorous characterization of this compound. The precise substitution pattern of the amino and nitro groups on the phenyl ring significantly influences the electronic environment of the molecule, leading to unique chemical shifts, coupling patterns, and vibrational frequencies.

Therefore, without access to the specific spectral data for this compound, it is not possible to provide a factual and accurate article covering the required sections on its NMR and IR spectroscopic characterization, including the elucidation of chemical shifts, coupling patterns, functional group vibrations, and hydrogen bonding effects. Further experimental investigation or the publication of theoretical calculations would be necessary to generate the content as outlined.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Determination of Molecular Weight and Fragmentation Patterns

The molecular weight of this compound is 180.16 g/mol . In mass spectrometry, the molecular ion peak (M+) is expected at an m/z (mass-to-charge ratio) corresponding to this weight. The fragmentation of aromatic ketones is influenced by the substituents on the aromatic ring.

For aromatic ketones, a primary fragmentation pathway is the cleavage of the bond between the carbonyl group and the alkyl group (α-cleavage), leading to the formation of a stable acylium ion. In the case of this compound, this would result in the loss of a methyl radical (•CH₃), producing a fragment with an m/z of 165. Another significant fragmentation for aromatic ketones is the loss of the entire acyl group. miamioh.edu

The presence of the nitro group can also influence the fragmentation pattern. Nitro-containing aromatic compounds often exhibit characteristic fragmentation involving the nitro group itself. nih.gov

A related compound, 1-(2-aminophenyl)ethanone, shows a molecular ion peak and fragments resulting from the loss of the methyl group. nist.gov For this compound, the presence of the amino and nitro groups introduces additional fragmentation possibilities.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z |

| [M]+ | [C₈H₈N₂O₃]+ | 180 |

| [M - CH₃]+ | [C₇H₅N₂O₃]+ | 165 |

| [M - COCH₃]+ | [C₆H₅N₂O₂]+ | 137 |

| [M - NO₂]+ | [C₈H₈NO]+ | 134 |

This table is predictive and based on common fragmentation patterns of related compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is characterized by the presence of chromophores, which are parts of the molecule that absorb light. The key chromophores in this compound are the nitrated benzene ring and the acetyl group. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the benzene ring leads to intramolecular charge transfer, which significantly influences the UV-Vis absorption. This charge transfer results in a redshift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax).

The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths. The specific λmax for this compound in methanol (B129727) has been reported to be around 308 nm.

Solvent Effects on Absorption Spectra

The polarity of the solvent can have a significant impact on the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. researchgate.netnih.gov In polar solvents, the absorption bands of compounds with intramolecular charge transfer characteristics, like this compound, often exhibit a bathochromic (red) shift. nih.gov This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. researchgate.netijiset.com

The study of solvent effects on the UV-Vis spectra of similar molecules has shown that changes in solvent polarity can lead to shifts in the λmax. researchgate.netijiset.comresearchgate.net For example, increasing the polarity of the solvent generally leads to a redshift in the absorption maxima for compounds with strong intramolecular charge transfer. nih.gov

Table 2: Expected Solvent Effects on the λmax of this compound

| Solvent | Polarity | Expected Shift in λmax |

| Hexane (B92381) | Non-polar | Hypsochromic (Blue) Shift |

| Dichloromethane | Moderately Polar | - |

| Ethanol (B145695) | Polar, Protic | Bathochromic (Red) Shift |

| Methanol | Polar, Protic | Bathochromic (Red) Shift |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Bathochromic (Red) Shift |

This table is predictive and based on general principles of solvatochromism for similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, the crystal structures of related compounds, such as 2'-amino-5'-bromoacetophenone, have been determined. researchgate.net

In the solid state, the conformation of this compound would likely be influenced by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the acetyl group. This type of intramolecular interaction is common in ortho-substituted acetophenones. researchgate.net The crystal packing would be further stabilized by intermolecular interactions, such as hydrogen bonding involving the nitro group and the amino group, as well as π-π stacking of the aromatic rings. The analysis of the crystal structure of a related compound, 2-amino-5-nitrobenzophenone, reveals details about its molecular geometry and intermolecular interactions. nih.gov

Molecular Conformation and Torsion Angles

A detailed analysis of the molecular conformation and specific torsion angles of this compound cannot be provided as the crystallographic data is not available in the reviewed literature.

Intermolecular Interactions and Crystal Packing

A comprehensive description of the intermolecular interactions and crystal packing of this compound is not possible due to the lack of published crystallographic studies for this compound.

Research Findings

Detailed on the Compound

Research has highlighted 1-(2-Amino-5-nitrophenyl)ethanone's role as a versatile precursor in medicinal chemistry and biochemical studies. The compound's functional groups allow it to interact with biological molecules. The amino and nitro groups can engage in hydrogen bonding and electrostatic interactions, which are crucial for binding to enzymes or receptors.

Studies have shown that this compound serves as a crucial intermediate for creating heterocyclic frameworks and pharmaceuticals. The reactivity of its functional groups allows for the synthesis of a variety of derivatives. For example, the nitro group can be reduced to an amine using agents like hydrogen gas with a palladium catalyst, and the amino group can undergo nucleophilic substitution reactions. This versatility makes it a valuable tool in drug discovery and as a probe in biochemical assays to study enzyme interactions. For instance, a derivative, 2-Amino-5-nitrophenyl 2-chlorophenyl ketone, is an intermediate in the synthesis of anxiolytic and anticonvulsant drugs. nih.gov Furthermore, a Schiff base ligand derived from a related nitroaniline, 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline, has been used to synthesize a Zinc(II) complex that was studied for its DNA binding and antibacterial properties. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the theoretical investigation of molecular systems. These methods provide a robust framework for predicting a wide range of properties with a favorable balance between accuracy and computational cost.

Density Functional Theory (DFT) Studies for Optimized Structures and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 1-(2-amino-5-nitrophenyl)ethanone, DFT calculations, often utilizing the B3LYP functional with a suitable basis set like 6-311+G(d), are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis is another critical aspect of DFT studies. By calculating the vibrational modes of the molecule, researchers can predict its infrared (IR) and Raman spectra. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and to understand the vibrational characteristics of its functional groups, such as the amino (-NH2), nitro (-NO2), and carbonyl (C=O) groups. For a related compound, 2-amino-5-nitrobenzophenone, a similar analysis showed good agreement between the calculated and experimental vibrational frequencies, indicating the reliability of the B3LYP method for this class of molecules. nih.gov

Below is a representative table of calculated vibrational frequencies for a similar aromatic nitro compound, illustrating the type of data obtained from DFT calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| N-H Symmetric Stretch | 3425 | Amino Group |

| N-H Asymmetric Stretch | 3530 | Amino Group |

| C=O Stretch | 1640 | Carbonyl Group |

| NO₂ Symmetric Stretch | 1350 | Nitro Group |

| NO₂ Asymmetric Stretch | 1530 | Nitro Group |

| C-N Stretch | 1280 | Aryl-Nitro Bond |

| C-C Aromatic Stretch | 1590 | Benzene (B151609) Ring |

This table is illustrative and based on typical values for similar compounds.

HOMO-LUMO Energy Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov For molecules like this compound, the presence of both an electron-donating amino group and an electron-withdrawing nitro group leads to intramolecular charge transfer, which significantly influences the HOMO and LUMO energy levels. nih.gov This charge transfer is a key factor in the molecule's electronic behavior. nih.gov DFT calculations are used to compute the energies of these frontier orbitals and to visualize their spatial distribution, providing insights into the regions of the molecule involved in electronic transitions.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

This table presents hypothetical, yet representative, HOMO-LUMO energy values for an aromatic nitroamine compound.

Prediction of Non-linear Optical Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics, including optical switching and frequency conversion. nih.govmdpi.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability. nih.gov Molecules with significant NLO properties often possess a push-pull electronic structure, with an electron-donating group and an electron-accepting group connected by a π-conjugated system. nih.gov

This compound fits this description, with the amino group acting as a donor and the nitro group as an acceptor, connected by the phenyl ring. Computational methods, particularly DFT, can predict the first-order hyperpolarizability (β) of a molecule, which is a measure of its second-order NLO response. nih.govnih.gov A high β value is indicative of a strong NLO response. nih.govnih.gov Theoretical calculations have shown that similar organic molecules with donor-acceptor functionalities exhibit significant hyperpolarizability, suggesting that this compound could be a candidate for NLO applications. researchgate.netrsc.org

| NLO Property | Calculated Value (esu) |

| Dipole Moment (μ) | 6.5 D |

| First-order Hyperpolarizability (β) | 15 x 10⁻³⁰ |

This table provides illustrative values for NLO properties based on calculations for similar organic molecules.

Molecular Mechanics and Semi-Empirical Calculations

While DFT provides high accuracy, molecular mechanics and semi-empirical methods offer computationally less expensive alternatives for exploring certain molecular properties, particularly for larger systems or for preliminary conformational searches.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the orientation of the acetyl and amino groups relative to the phenyl ring can vary. Molecular mechanics methods can be used to perform a systematic search of the potential energy surface to identify the most stable conformations (those with the lowest energy). This is crucial for understanding how the molecule's shape influences its interactions and properties.

Energetic Stability of Isomers

Semi-empirical calculations can be employed to investigate the relative energetic stability of different isomers of a compound. While this compound is a specific isomer, theoretical methods can be used to compare its stability against other potential isomers, such as those with the nitro and amino groups at different positions on the phenyl ring. These calculations provide insights into the thermodynamic favorability of a particular isomeric form.

Applications in Advanced Organic Synthesis and Material Science

Intermediate in the Synthesis of Heterocyclic Compounds and Pharmaceuticals

1-(2-Amino-5-nitrophenyl)ethanone serves as a crucial intermediate in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents. The presence of the ortho-amino acetylphenyl moiety allows for the construction of diverse heterocyclic systems.

A primary application of this compound is in the synthesis of quinoxalines . Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties. The synthesis of quinoxalines often involves the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govsapub.orgchim.it The amino and acetyl groups in this compound can be chemically transformed to create the necessary precursors for quinoxaline (B1680401) ring formation.

Furthermore, this compound is a valuable starting material for the synthesis of benzodiazepines , a class of psychoactive drugs. nih.govresearchgate.netnih.gov The synthesis of 1,4-benzodiazepines can be achieved through the reaction of a substituted 2-aminobenzophenone (B122507) with an amino acid. arabjchem.orgrsc.org The structural framework of this compound provides a basis for creating derivatives, such as 2-amino-5-nitrobenzophenone, which are direct precursors to benzodiazepine (B76468) structures. sigmaaldrich.comnih.gov

The reactivity of the functional groups in this compound allows for its use in the synthesis of other pharmaceutically relevant heterocycles. For instance, it can be a precursor for creating fused heterocyclic systems like 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones, which have been investigated as excitatory amino acid antagonists. nih.gov

Building Block for Drug Discovery

The term "building block" in drug discovery refers to a molecule that can be readily incorporated into a larger, more complex molecule, often a drug candidate. umich.educhemistryworld.com this compound fits this description perfectly due to its modifiable functional groups.

The amino group can be acylated, alkylated, or used in cyclization reactions. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can be used to direct the substitution pattern on the aromatic ring. The acetyl group can participate in condensation reactions or be modified to other functional groups. This versatility allows medicinal chemists to systematically modify the structure of the molecule to explore structure-activity relationships (SAR) and optimize the pharmacological properties of new drug candidates.

Nitro-containing compounds, in general, are considered valuable building blocks in medicinal chemistry for the synthesis of pharmaceutically relevant molecules. frontiersin.org The presence of the nitro group in this compound is particularly significant as it can be a precursor to an amino group, which is a common feature in many bioactive compounds.

Development of High-Performance Dyes and Organic Semiconductors

The chromophoric and electronic properties of molecules derived from this compound make it a valuable component in the development of advanced materials such as high-performance dyes and organic semiconductors.

Eco-Friendly Dyes for Textiles

Azo dyes, which contain the functional group R−N=N−R′, are a major class of synthetic dyes used in the textile industry. wikipedia.org The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The amino group on this compound can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes with different colors. youtube.comyoutube.com The nitro group can act as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light, often intensifying the color.

The development of eco-friendly dyes is a significant area of research. While some azo dyes have raised environmental and health concerns, the careful design of dye molecules can lead to safer and more sustainable alternatives. The use of intermediates like 2-amino-5-nitrophenol (B90527), a related compound, in the manufacture of azo dyes is well-established. inchem.org

Light-Sensitive Materials for Electronic Devices

The extended π-conjugated systems that can be synthesized from this compound are of interest for applications in organic electronics. Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells.

The ability to synthesize larger, conjugated molecules from this building block is key to this application. For instance, the quinoxaline derivatives mentioned earlier can possess semiconducting properties. The electronic characteristics of these materials can be tuned by modifying the substituents on the aromatic rings, a process facilitated by the versatile reactivity of this compound.

Probes in Biochemical Assays and Enzyme Interactions

Fluorescent probes are molecules that can be used to detect and quantify specific biomolecules or to monitor biological processes. The amino and nitro groups on this compound can influence its photophysical properties, and derivatives of this compound have been explored as probes in biochemical assays.

The interaction of small molecules with enzymes is a fundamental aspect of drug action and biological regulation. The functional groups of this compound can participate in hydrogen bonding and other non-covalent interactions with the active sites of enzymes. Studies on structurally related compounds have shown that they can act as enzyme inhibitors. For example, derivatives of nitrocatechol have been synthesized and tested as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. acs.org The study of how molecules like this compound and its derivatives interact with enzymes provides valuable insights for the design of new therapeutic agents.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity assessment of 1-(2-Amino-5-nitrophenyl)ethanone. The method's high resolution and sensitivity make it ideal for analyzing the compound in various matrices.

Reverse-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. For compounds similar to this compound, such as 2-amino-5-nitrophenol (B90527), a C18 column is a frequent choice for the stationary phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution. nih.govsielc.com Detection is commonly performed using a UV-Vis detector, as the aromatic and nitro groups in the molecule absorb UV light effectively. nih.gov

HPLC methods are validated to ensure their reliability, with parameters such as linearity, accuracy, and precision being evaluated. nih.gov For instance, a validated HPLC method for a related compound demonstrated good linearity (r² > 0.999), high accuracy (93.1–110.2%), and good precision (1.1–8.1%). nih.gov Purity levels for commercially available this compound are often reported to be 95% or higher as determined by HPLC. sigmaaldrich.com

The selection of specific HPLC conditions allows for the effective separation of the target compound from starting materials, by-products, and other impurities, enabling precise quantification and purity verification.

Table 1: Example of HPLC Conditions for Analysis of Related Amino-nitro Aromatic Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Luna C18 (150 x 3.00 mm, 3 µm) | nih.gov |

| Mobile Phase | Water with 0.1% (v/v) TFA (Eluent A) Acetonitrile with 0.1% (v/v) TFA (Eluent B) | nih.gov |

| Flow Rate | 0.35 mL/min | nih.gov |

| Detection | UV-Vis at 200 nm or 254 nm | nih.gov |

| Injection Volume | 10 µL | nih.gov |

| Mode | Isocratic or Gradient | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgchemistryhall.com Its primary use is to track the consumption of starting materials and the formation of the desired product over time. libretexts.orgchemistryhall.com

The process involves spotting a small sample (aliquot) of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel, a polar stationary phase. writinguniverse.com Alongside the reaction mixture, reference spots of the starting materials are also applied. youtube.com The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. youtube.com For compounds of intermediate polarity like nitroacetophenones, a common mobile phase is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. muni.cz

As the solvent front moves up the plate, the components of the spotted mixture travel at different rates based on their polarity and affinity for the stationary and mobile phases. youtube.com The resulting spots are visualized, often using a UV lamp, as the aromatic rings in the reactants and products are typically UV-active. writinguniverse.com The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance and intensification of a new spot corresponding to the product. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the lane corresponding to the reaction mixture. youtube.comgoogle.com For compounds containing amino groups, specific stains like ninhydrin (B49086) can be used for visualization, which typically produces a characteristic color. chemistryhall.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This method provides an essential check of a compound's empirical formula and is a critical step in verifying the identity and purity of a newly synthesized batch of this compound.

The molecular formula for this compound is C₈H₈N₂O₃, with a molecular weight of approximately 180.16 g/mol . chemspider.com Based on this formula, the theoretical elemental composition can be calculated. The experimentally determined values from an elemental analyzer are then compared to these theoretical percentages. A close agreement between the experimental and theoretical values provides strong evidence for the compound's assigned structure and purity. For a related compound, 2'-nitroacetophenone, experimental elemental analysis values showed a close match to the theoretical percentages, confirming its composition. chemicalbook.com

Table 2: Elemental Composition of this compound (C₈H₈N₂O₃)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 53.34% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.48% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.55% |

| Oxygen | O | 15.999 | 3 | 47.997 | 26.64% |

| Total | | | | 180.163 | 100.00% |

Environmental and Sustainability Considerations in Research

Green Synthesis Processes and Methodological Innovations

The traditional synthesis of nitroaromatic compounds often involves harsh reaction conditions and the use of hazardous reagents. In contrast, green synthesis aims to develop more environmentally benign methods by focusing on aspects such as catalyst choice, reaction conditions, and the use of less hazardous solvents. buecher.de

Methodological innovations in the synthesis of compounds structurally related to 1-(2-Amino-5-nitrophenyl)ethanone have explored several avenues to enhance the sustainability of the processes. One-pot synthesis, for instance, offers a significant advantage by reducing the number of intermediate purification steps, thereby minimizing solvent usage and waste generation. researchgate.net For example, a one-pot hydration and reduction of 1-ethynyl-2-nitrobenzenes has been developed to produce 2'-aminoacetophenones. researchgate.net Another approach involves the use of solid acid catalysts like zeolites, which can be easily separated from the reaction mixture and potentially recycled, thus reducing waste. mdpi.comresearchgate.net Zeolites have been investigated for the nitration of acetophenone (B1666503) derivatives, offering a heterogeneous catalytic system that can be more environmentally friendly than traditional homogeneous catalysts. whiterose.ac.uk

Microwave-assisted synthesis represents another significant advancement in green chemistry. mdpi.com This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govorganic-chemistry.org For instance, the microwave-assisted Gewald reaction for the synthesis of 5-substituted-2-aminothiophenes has been shown to be highly efficient. organic-chemistry.org A sustainable, microwave-assisted, one-pot synthesis of hydantoins from amino acids has also been reported, highlighting the potential of this technology for creating complex molecules in an eco-friendly manner. beilstein-journals.org

The selection of solvents is a crucial aspect of green synthesis. whiterose.ac.uk Guides for selecting greener solvents are available, which rank solvents based on their environmental, health, and safety impacts. ubc.caresearchgate.netutoronto.ca For nitrophenols, solvents like acetone, ethanol (B145695), and methanol (B129727) are commonly used for extraction, with the choice depending on the specific requirements of the process. researchgate.net The ideal green solvent is non-toxic, biodegradable, and derived from renewable resources. Water is an excellent green solvent, and its use in reactions, such as the microwave-assisted synthesis of hydantoins, is highly desirable. beilstein-journals.org

A novel synthesis for the related compound 2-amino-5-nitrophenol (B90527) utilizes o-aminophenol and urea, which is described as a facile method with low cost and minimal waste. researchgate.net Such approaches, focusing on readily available and less hazardous starting materials, are central to the principles of green chemistry.

| Green Chemistry Approach | Description | Relevance to this compound Synthesis | Reference |

|---|---|---|---|

| One-Pot Synthesis | Combining multiple reaction steps in a single reactor without isolating intermediates. | Reduces solvent use, energy consumption, and waste. A one-pot synthesis for 2'-aminoacetophenones from 1-ethynyl-2-nitrobenzenes has been reported. | researchgate.net |

| Heterogeneous Catalysis (Zeolites) | Use of solid catalysts that are in a different phase from the reactants. | Facilitates easy separation and recycling of the catalyst, minimizing waste. Zeolites have been used for the nitration of acetophenone derivatives. | mdpi.comresearchgate.netwhiterose.ac.uk |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Significantly reduces reaction times and energy consumption. This method has been successfully applied to the synthesis of various heterocyclic compounds. | mdpi.comnih.govorganic-chemistry.org |

| Green Solvent Selection | Choosing solvents with low environmental impact, toxicity, and safety hazards. | Reduces the overall environmental footprint of the synthesis process. Water and ethanol are preferred green solvents. | whiterose.ac.ukubc.caresearchgate.netutoronto.caresearchgate.net |

Biodegradability and Toxicity Profile Studies

The environmental fate and potential toxicity of this compound are critical considerations for its sustainable use. While specific data for this compound is limited, studies on related nitroaromatic and aminophenolic compounds can provide valuable insights.

Nitroaromatic compounds are often classified as environmental pollutants due to their potential toxicity and persistence. researchgate.net The United States Environmental Protection Agency (US EPA) has listed 4-nitrophenol (B140041) and its derivatives as priority pollutants. researchgate.net The biodegradation of aromatic compounds is a key mechanism for their removal from the environment, with bacteria playing a significant role in breaking down these complex structures. nih.govunesp.brnih.gov The degradation pathways often involve initial oxidation reactions catalyzed by oxygenases, leading to ring cleavage and eventual mineralization to carbon dioxide and water. unesp.br

The toxicity of nitroaromatic compounds can be assessed using various methods, including aquatic toxicity tests and Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are computational tools that predict the biological activity of a compound based on its chemical structure. mdpi.comnih.govnih.gov For nitrobenzenes, multiparametric QSAR models have been developed to predict their toxicity. nih.gov These models can help in the early identification of potentially hazardous compounds and guide the design of safer alternatives. A study on the toxicity of nitroaromatics in Tetrahymena pyriformis demonstrated the utility of QSAR in elucidating the structural factors that influence toxicity. nih.gov

Studies on aminophenols have demonstrated their potential for toxic effects on aquatic life. nih.gov For example, the toxic effects of 2-aminophenol, 3-aminophenol, and 4-aminophenol (B1666318) have been evaluated using the zebrafish embryo test. nih.gov Aquatic toxicity is a critical endpoint for environmental risk assessment, and data for related compounds can serve as a preliminary indicator of the potential risks associated with this compound. The toxicity of glyphosate-based formulations to various aquatic organisms has been shown to be influenced by environmental factors such as pH and the presence of suspended sediments. nih.gov

Given the absence of direct data for this compound, it is imperative that future research focuses on its biodegradability and a comprehensive toxicity profile to ensure a thorough understanding of its environmental impact.

| Related Compound Class | Observed Environmental/Toxicological Concern | Implication for this compound | Reference |

|---|---|---|---|

| Nitroaromatics | Often persistent and toxic to aquatic organisms. Some are listed as priority pollutants. | Potential for environmental persistence and aquatic toxicity. | researchgate.netresearchgate.net |

| Aminophenols | Demonstrated toxicity to aquatic life, such as zebrafish embryos. | Potential for adverse effects on aquatic ecosystems. | nih.gov |

| Nitrobenzenes | Toxicity can be predicted using QSAR models based on molecular structure. | QSAR could be a useful tool for preliminary risk assessment. | nih.gov |

Waste Reduction Strategies in Synthesis

A key principle of green chemistry is the minimization of waste. buecher.de This can be achieved through various strategies, including improving atom economy, recycling catalysts, and reducing the use of auxiliary substances like solvents.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netkccollege.ac.in Reactions with high atom economy are preferred as they generate less waste. For example, the catalytic synthesis of aniline (B41778) from nitrobenzene (B124822) has a significantly higher atom economy (72%) compared to the traditional Béchamp process (35%). rsc.org Analyzing the atom economy of different synthetic routes to this compound can help in selecting the most resource-efficient method.

Catalyst recycling is another effective strategy for waste reduction. The use of heterogeneous catalysts, such as zeolites, simplifies the recovery and reuse of the catalyst, which can be a significant contributor to waste and cost in industrial processes. researchgate.netresearchgate.net Studies on the nitration of bromobenzene (B47551) using Hβ zeolite have demonstrated the potential for catalyst recycling. mdpi.com

The reduction of solvent waste is also a major focus in green chemistry. As previously mentioned, the selection of greener solvents and the development of solvent-free or one-pot reaction protocols are crucial. researchgate.netutoronto.ca For instance, a solvent-free synthesis of 3-alkyl-3-hydroxy-2-oxoindoles has been developed using a recyclable organocatalyst. researchgate.net

| Waste Reduction Strategy | Description | Application in Synthesis | Reference |

|---|---|---|---|

| Improving Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Choosing reaction pathways that generate minimal byproducts. Addition and rearrangement reactions have 100% atom economy. | researchgate.netkccollege.ac.inrsc.org |

| Catalyst Recycling | Recovering and reusing the catalyst for multiple reaction cycles. | Use of heterogeneous catalysts like zeolites allows for easier separation and reuse. | mdpi.comresearchgate.netresearchgate.net |

| Solvent Reduction/Recycling | Minimizing the use of solvents or using environmentally benign and recyclable solvents. | Employing one-pot syntheses, solvent-free conditions, or using green solvents like water and ethanol. | researchgate.netutoronto.ca |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes

The development of new, efficient, and environmentally friendly methods for synthesizing 1-(2-Amino-5-nitrophenyl)ethanone is a key area of future research. Traditional synthesis methods often involve multiple steps with harsh conditions. Modern approaches aim to improve yield, reduce waste, and enhance safety.

Future research will likely focus on:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. researchgate.net The application of flow chemistry to nitration and reduction reactions, which are central to the synthesis of this compound, could provide a safer and more scalable manufacturing process. researchgate.net

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times for the synthesis of heterocyclic compounds derived from acetophenones. huji.ac.ilchemicalbook.com Exploring microwave irradiation for the key condensation and cyclization steps could lead to more rapid and efficient production of this compound and its derivatives.

Green Chemistry Approaches: The use of greener solvents like water and acetic acid, along with biodegradable catalysts, is a growing trend. Current time information in Bangalore, IN.google.com Research into biocatalysis, using enzymes for selective reactions, or employing metal-free catalytic systems can reduce the environmental impact of the synthesis. sigmaaldrich.com

| Synthesis Approach | Potential Advantages | Relevant Research Area |

| Flow Chemistry | Enhanced safety, scalability, and yield | Nitration and reduction reactions researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency | Heterocycle synthesis huji.ac.ilchemicalbook.com |

| Green Chemistry | Reduced environmental impact, use of non-toxic reagents | Biocatalysis, alternative solvents Current time information in Bangalore, IN.google.comsigmaaldrich.com |

| One-Pot Reactions | Increased efficiency, simplified process | Hydration and reduction of nitroalkynes researchgate.net |

Design and Synthesis of Functionalized Analogs

The core structure of this compound is a versatile scaffold for creating a diverse library of new molecules with tailored properties. By modifying its functional groups, researchers can fine-tune the compound's electronic, physical, and biological characteristics.

Key areas for future exploration include:

Substitution on the Aromatic Ring: Introducing different substituents (e.g., halogens, alkyl, or alkoxy groups) onto the phenyl ring can alter the molecule's reactivity and biological activity. sigmaaldrich.com For instance, fluorinated analogs have been synthesized and studied. sigmaaldrich.com

Modification of the Amino and Nitro Groups: The amino group can be acylated or alkylated, while the nitro group can be reduced to an amine, which can then be further functionalized. These modifications are crucial for developing new pharmaceutical intermediates and materials.

Building Block for Complex Heterocycles: Aminoacetophenones are valuable starting materials for synthesizing a range of bioactive heterocyclic compounds, such as quinolones, flavones, and benzodiazepines. wikipedia.orgmdpi.com Future work will likely involve using this compound to create novel and complex molecular architectures. For example, it serves as a precursor for compounds with potential applications in treating schizophrenia and bipolar disorder. wikipedia.org

| Analog Type | Synthetic Strategy | Potential Application |

| Halogenated Analogs | Electrophilic halogenation | Pharmaceutical intermediates sigmaaldrich.com |

| N-Functionalized Derivatives | Acylation/Alkylation of the amino group | Building blocks for bioactive molecules |

| Heterocyclic Derivatives | Condensation and cyclization reactions | Medicinal chemistry (e.g., antipsychotics) wikipedia.orgmdpi.com |

Advanced Spectroscopic Investigations

While standard spectroscopic techniques are used for routine characterization, advanced methods can provide deeper insights into the structure, conformation, and intermolecular interactions of this compound and its analogs.

Future research should employ:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can unambiguously establish the connectivity and spatial relationships between atoms, which is crucial for complex derivatives. researchgate.netlibretexts.org Heteronuclear techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can confirm the carbon framework and the attachment of functional groups. huji.ac.il

X-ray Crystallography: Determining the single-crystal X-ray structure provides definitive proof of the molecular structure and reveals detailed information about bond lengths, angles, and crystal packing. This is invaluable for understanding solid-state properties and for computational modeling.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques are essential for confirming the elemental composition of new analogs and for analyzing complex reaction mixtures.

Computational Modeling of Complex Interactions

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental work and accelerating the discovery process.

Emerging areas in computational research for this compound include:

Density Functional Theory (DFT) Calculations: DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can be used to model the electronic properties of this compound. These calculations can predict the molecule's HOMO-LUMO energy gap, molecular electrostatic potential, and nonlinear optical (NLO) properties, which are important for applications in materials science. nih.gov

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict how functionalized analogs of this compound bind to biological targets like enzymes or receptors. nih.gov This allows for the rational design of more potent and selective drug candidates.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the compound and its analogs in different environments, such as in various solvents or within a biological membrane, providing insights into their stability and dynamic interactions.

| Computational Method | Predicted Properties | Application Area |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, NLO properties | Materials Science nih.gov |

| Molecular Docking | Binding affinity and mode with biological targets | Drug Discovery nih.gov |

| Molecular Dynamics (MD) | Stability, conformational changes, solvent interactions | Pharmaceutical Development |

Development of New Applications in Emerging Fields

The unique chemical structure of this compound makes it a promising candidate for a variety of applications in cutting-edge fields. Its role as a versatile intermediate allows for its incorporation into numerous functional materials and bioactive compounds.

Future applications are being explored in:

Materials Science: The presence of electron-donating (amino) and electron-withdrawing (nitro) groups suggests that derivatives of this compound could possess significant nonlinear optical (NLO) properties. nih.gov This makes them attractive for use in optoelectronic devices, such as optical switches and data storage systems. Furthermore, it serves as a building block for organic pigments and materials for electronics. bldpharm.com

Medicinal Chemistry: The compound is a key intermediate for synthesizing molecules with potential pharmacological activities. Analogs have shown antibacterial and anticancer properties. smolecule.com Future research will focus on creating derivatives that can act as specific enzyme inhibitors or receptor antagonists, potentially leading to new therapies. For example, related structures have been investigated as inhibitors of MCR-1, an enzyme that confers resistance to last-resort antibiotics. nih.gov

Sensors and Probes: The responsive nature of the amino and nitro groups to their chemical environment could be exploited in the development of chemical sensors. Changes in the spectroscopic properties of the molecule upon binding to specific ions or molecules could form the basis of a detection system.

常见问题

Q. What are the standard synthetic protocols for preparing 1-(2-Amino-5-nitrophenyl)ethanone, and how can purity be optimized?

Answer: The compound is typically synthesized via nitration of substituted acetophenones followed by selective reduction. For example, this compound can be obtained by iodination of precursor nitroacetophenone derivatives under controlled conditions (e.g., using CH₃CN and CH₂I₂ at 80°C, followed by silica gel chromatography for purification) . To optimize purity:

- Use anhydrous solvents (e.g., acetonitrile distilled over CaH₂).

- Monitor reaction progress via TLC (petroleum ether/EtOAc = 5:1).

- Employ gradient elution in column chromatography to isolate intermediates.

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR : Key signals include aromatic protons (δ 8.27–7.94 ppm) and the acetyl methyl group (δ 2.69 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and nitro (NO₂) vibrations at ~1520 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative mode detects [M−H]⁻ ions for molecular weight validation .

- X-ray Diffraction : Resolve crystallographic details (e.g., bond lengths and angles) for structural confirmation .

Q. What safety precautions are required when handling this compound?

Answer:

- Personal Protection : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- First Aid : For skin exposure, wash with soap/water for 15 minutes; for eye contact, irrigate with water for 10–15 minutes .

- Storage : Keep in airtight containers away from heat and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for nitro-substituted ethanones?

Answer:

- Cross-Validation : Combine NMR, X-ray crystallography, and computational simulations (e.g., DFT) to reconcile discrepancies. For example, multipole refinement of X-ray/neutron diffraction data can clarify charge density distributions in nitro-aromatic systems .

- Solvent Effects : Replicate experiments in standardized solvents (e.g., CDCl₃ for NMR) to minimize solvent-induced shifts .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Answer:

- DFT Calculations : Use B3LYP/6-311++G(d,p) to predict HOMO-LUMO gaps, electrostatic potential (MEP), and nonlinear optical (NLO) properties .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in acetonitrile) to assess stability and reactivity .

- Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to quantify intramolecular hydrogen bonding and π-delocalization .

Q. How does the nitro group influence hydrogen bonding and reactivity in this compound?

Answer:

- Hydrogen Bonding : The nitro group enhances acidity of adjacent protons, facilitating intermolecular interactions (e.g., with carbonyl oxygen). Charge density analysis reveals Laplacian values (~−25 e·Å⁻⁵) at bond critical points, confirming strong H-bond networks .

- Reactivity : Nitro groups direct electrophilic substitution to meta/para positions, enabling regioselective functionalization .

Q. What strategies mitigate side reactions during functionalization of this compound?

Answer:

- Protecting Groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic side reactions .

- Low-Temperature Conditions : Perform reactions at −20°C to suppress nitro group reduction or decomposition.

- Catalytic Optimization : Use Pd/C or CuI catalysts to enhance selectivity in cross-coupling reactions .

Q. How do substituent positions (e.g., amino vs. nitro) affect the compound’s physicochemical properties?

Answer:

- Solubility : Amino groups increase polarity (higher logP ~1.5), enhancing water solubility compared to nitro analogs .

- UV-Vis Absorption : Nitro groups redshift λmax due to extended conjugation (e.g., 308 nm in methanol) .

- Thermal Stability : Nitro derivatives exhibit lower decomposition temperatures (~180°C) versus amino analogs .

Q. What analytical methods are recommended for assessing environmental persistence of nitro-aromatic ethanones?

Answer:

- HPLC-MS/MS : Quantify trace amounts in water samples (detection limit ~0.1 ppb) .

- Microbial Degradation Assays : Use soil slurry models to estimate half-life under aerobic/anaerobic conditions .

- QSAR Modeling : Predict biodegradability using topological polar surface area (TPSA) and octanol-water partition coefficients (logKow) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。